molecular formula C10H6F2O2S B1441254 5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester CAS No. 550998-57-7

5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester

Cat. No. B1441254
M. Wt: 228.22 g/mol
InChI Key: HNNKYRXXKVKBDG-UHFFFAOYSA-N
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Description

5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester is a synthetic organic compound with a wide range of potential applications. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . The molecular formula is C10H6F2O2S and the molecular weight is 228.22 g/mol.


Synthesis Analysis

Thiophene derivatives, including 5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester, can be synthesized through various methods . One of the significant synthetic methods to thiophene derivatives is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom, with two fluorine atoms and a carboxylic acid methyl ester group attached.


Chemical Reactions Analysis

Thiophene derivatives, including 5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester, are involved in various chemical reactions. For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives .

Scientific Research Applications

Synthesis and Characterization

  • Benzo[b]thiophene derivatives, including the methyl esters of carboxylic acids, have been synthesized and characterized. These compounds were transformed into isomeric benzo[b]thiophenes and further studied for their chemical properties (Campaigne & Abe, 1975).

Photodimerization Studies

  • Investigations into the dimerization of benzo[b]thiophen derivatives, including methyl esters, under the influence of ultraviolet light and heat, have been conducted. This research provides insights into the photochemical behavior of these compounds (Davies et al., 1977).

Nitration and Electrophilic Substitution

  • The nitration of benzo[b]thiophen-2-carboxylic acid, closely related to the 5,7-difluoro variant, has been studied, revealing insights into electrophilic substitution reactions and the formation of various nitro derivatives (Cooper & Scrowston, 1971).

Ring Closure Reactions

  • Research into ring closure reactions involving similar benzo[b]thiophene carboxylic acids has led to the synthesis of various esters and amides. This demonstrates the compound's versatility in forming structurally diverse derivatives (Sauter & Dzerovicz, 1970).

Oxidation and Halogenation

  • Studies on the oxidation and halogenation of methyl benzo[b]thiophen-2-carboxylate derivatives have been conducted. These reactions are essential for understanding the chemical reactivity and potential applications of these compounds (Shirley, 1994).

Photovoltaic Applications

  • Benzo[b]thiophene derivatives have been explored in polymer photovoltaic devices. The positioning of ester groups in these compounds significantly affects their electronic properties, demonstrating their potential in solar cell technology (Helgesen et al., 2010).

properties

IUPAC Name

methyl 5,7-difluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O2S/c1-14-10(13)8-3-5-2-6(11)4-7(12)9(5)15-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNKYRXXKVKBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=CC(=C2S1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70722227
Record name Methyl 5,7-difluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester

CAS RN

550998-57-7
Record name Methyl 5,7-difluorobenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550998-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5,7-difluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using 3.94 g (24.6 mmol) of 2,3,5-trifluorobenzaldehyde, 1.48 g (36.9 mmol) of sodium hydride (60% pure) and 2.88 g (27.1 mmol) of methyl mercaptoacetate, 3.58 g (56% of theory) of the title compound are obtained in a purity of 89%. Recrystallization from methanol gives the product in a purity of 97%.
Quantity
3.94 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Quantity
2.88 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using 3.94 g (24.6 mmol) of 2,3,5-trifluorobenzaldehyde, 1.48 g (36.9 mmol) of sodium hydride (60% pure) and 2.88 g (27.1 mmol) of methyl mercaptoacetate,
Quantity
3.94 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Quantity
2.88 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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